![molecular formula C21H15ClFN3O3S B2436233 4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine CAS No. 823828-65-5](/img/structure/B2436233.png)
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
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Description
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H15ClFN3O3S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds, such as sulfonamide derivatives, have been a focus of research due to their potential applications in various fields. For instance, the synthesis of sulfonamide derivatives starting from chlorobenzoic acid has been explored, leading to compounds with certain antiviral activities, highlighting the relevance of sulfonamide chemistry in drug discovery and development (Chen et al., 2010). Similarly, the investigation of sulfonated polyimides containing different functional groups, such as NH, OH, and COOH, demonstrates the significance of such compounds in enhancing material properties like thermal and mechanical stability, as well as proton conductive properties (Saito et al., 2010).
Applications in Molecular Probes and Photoredox Catalysis
The development of fluorescent molecular probes using sulfonamide derivatives showcases the utility of these compounds in biological and chemical sensing. The synthesis of fluorescent solvatochromic dyes, for instance, demonstrates the application of sulfonamide chemistry in creating sensitive probes for studying biological events and processes (Diwu et al., 1997). Furthermore, the use of amines in metal-free photoredox catalysis for bond formation highlights the versatility of sulfonamide derivatives in synthetic chemistry, offering efficient pathways for the synthesis of complex molecular scaffolds (Ociepa et al., 2018).
Antimicrobial Activities
Research into the antimicrobial activities of sulfonamide derivatives continues to be a significant area of interest. The synthesis of novel triazole derivatives from isonicotinic acid hydrazide, for example, has revealed compounds with notable antimicrobial properties, underscoring the potential of sulfonamide chemistry in developing new antimicrobial agents (Bayrak et al., 2009).
Environmental Applications
The characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry illustrates the environmental relevance of sulfonamide derivatives, offering insights into the analysis of complex mixtures and the identification of pollutants in water samples (Rehorek & Plum, 2007).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-16-5-9-18(10-6-16)30(27,28)21-20(25-13-14-2-1-11-24-12-14)29-19(26-21)15-3-7-17(23)8-4-15/h1-12,25H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJPPDZSVOJFSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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